
2-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)-4H-chromen-4-one” is a complex organic molecule. It contains a pyrazine ring, which is a heterocyclic aromatic ring with two nitrogen atoms . It also contains a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecule contains several functional groups that could influence its properties and reactivity. The piperidine ring, for example, is a secondary amine, which could engage in hydrogen bonding and other polar interactions . The pyrazine ring is aromatic and may contribute to the compound’s stability and planarity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its various functional groups. For example, the carbonyl group could be involved in nucleophilic addition reactions, while the aromatic pyrazine ring might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarities of its functional groups, and its stability could be influenced by the presence of the aromatic pyrazine ring .Aplicaciones Científicas De Investigación
Crystal Structure and Antimicrobial Activity
- The compound's molecular structure has been confirmed through spectral data and single-crystal X-ray measurements, showcasing its potential in antimicrobial applications. It exhibited favorable antimicrobial activities, similar to reference antimicrobial agents, with bactericidal and fungicidal effects demonstrated through MIC, MBC, and MFC assessments. Molecular docking analysis also supports its efficacy (Okasha et al., 2022).
Anticancer Activity
- Synthesized derivatives of the compound were assessed for their in vitro anticancer activity against breast, colon, and liver cancer cell lines, showing excellent antitumor activity. They induce cell cycle arrest at the G2/M phases and trigger apoptosis in cancer cells, highlighting the influence of hydrophilicity of substituents on antitumor activity (El-Agrody et al., 2020).
Antibacterial and Antioxidant Activities
- New derivatives of the compound have shown significant antibacterial activity against E. coli and Pseudomonas Aeruginosa, alongside varying degrees of antioxidant activities. This positions these compounds as promising candidates for antibacterial applications (Al-ayed, 2011).
Synthesis Efficiency
- Facilitated by piperidine as a catalyst, an efficient, one-pot regioselective synthesis method for highly functionalized derivatives of the compound has been developed. This method emphasizes the compound's versatility in synthetic chemistry for creating highly functionalized chromen-5-ones and pyrano[3,2-c]chromen-5-ones (Kamalraja et al., 2012).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-pyrazin-2-yloxypiperidine-1-carbonyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c23-15-11-17(26-16-4-2-1-3-14(15)16)19(24)22-9-5-13(6-10-22)25-18-12-20-7-8-21-18/h1-4,7-8,11-13H,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJMRCAMNRCZKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[6-(cyclohexylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2746424.png)

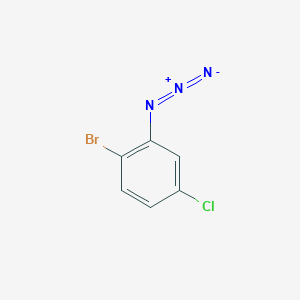
![N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2746429.png)
![[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone](/img/structure/B2746430.png)
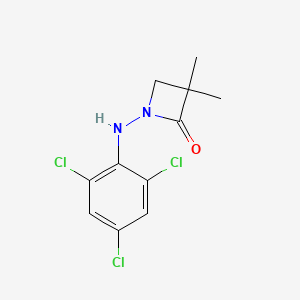
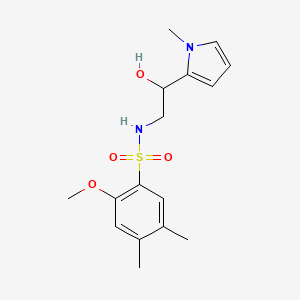

![N-(3-methoxypropyl)-4-((1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2746439.png)
![4-(4-ethylbenzyl)-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2746440.png)
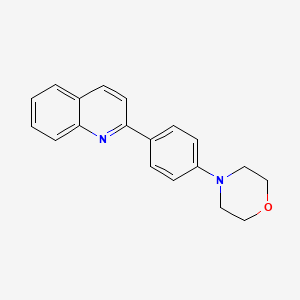
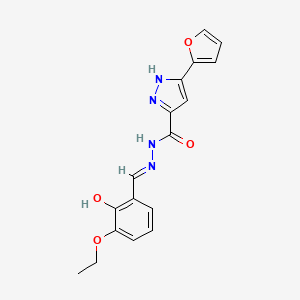
![N-(4-fluorobenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2746444.png)